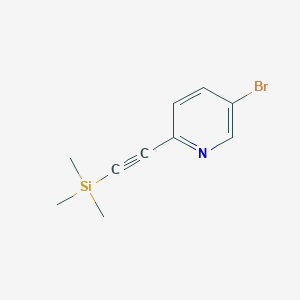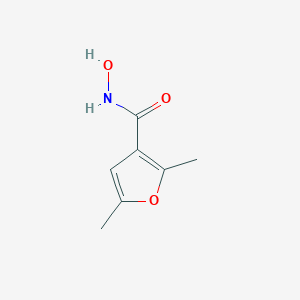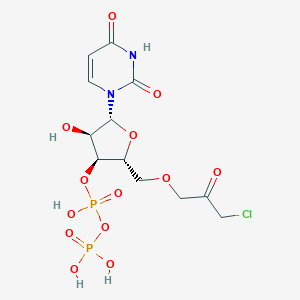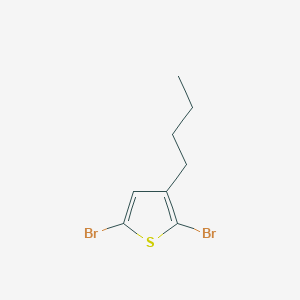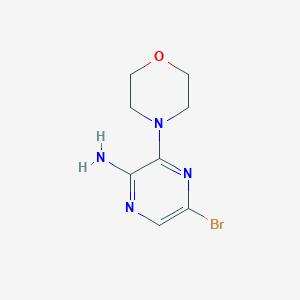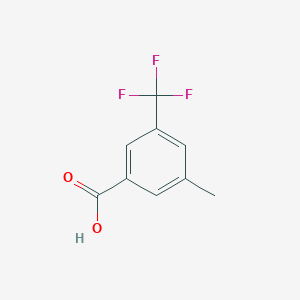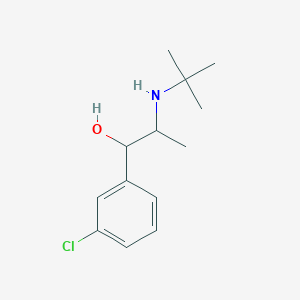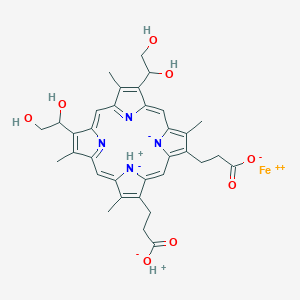
Fe Dpbg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fe Dpbg, also known as iron(III) 2,6-pyridinedicarboxylate, is a coordination compound that has been extensively studied for its potential applications in various fields of research, including catalysis, environmental remediation, and biomedical sciences.
Wirkmechanismus
The mechanism of action of Fe Dpbg is not fully understood, but it is believed to involve the formation of a reactive intermediate species, which can then react with the target molecule. In the case of catalysis, the reactive intermediate species is believed to be a high-valent Fe Dpbg species, which can then oxidize the target molecule. In the case of anticancer activity, the reactive intermediate species is believed to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Fe Dpbg has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. In vitro studies have shown that Fe Dpbg can scavenge free radicals and protect cells from oxidative damage. In animal models, Fe Dpbg has been shown to reduce inflammation and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Fe Dpbg is its ease of synthesis and low cost. Fe Dpbg is also stable under a wide range of conditions, making it a versatile compound for use in various research applications. However, one of the main limitations of Fe Dpbg is its low solubility in non-polar solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on Fe Dpbg. One area of interest is the development of new synthetic methods for Fe Dpbg, which could improve its properties and expand its potential applications. Another area of interest is the investigation of Fe Dpbg as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of Fe Dpbg in combination with other compounds, such as nanoparticles and other coordination compounds, could lead to the development of new materials with enhanced properties.
Synthesemethoden
Fe Dpbg can be synthesized through a simple, one-step reaction between Fe Dpbg(III) chloride and 2,6-pyridinedicarboxylic acid in water. The resulting coordination compound is a yellow-orange powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Fe Dpbg has been extensively studied for its potential applications in various fields of research, including catalysis, envFe Dpbgmental remediation, and biomedical sciences. In catalysis, Fe Dpbg has been shown to be an effective catalyst for the oxidation of organic compounds, such as alcohols and aldehydes. In envFe Dpbgmental remediation, Fe Dpbg has been used as a photocatalyst for the degradation of organic pollutants in water and air. In biomedical sciences, Fe Dpbg has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
119722-97-3 |
|---|---|
Produktname |
Fe Dpbg |
Molekularformel |
C34H36FeN4O8 |
Molekulargewicht |
684.5 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O8.Fe/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
InChI-Schlüssel |
CIWHHGCFJOJITA-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Synonyme |
2,4-bis(glycol)iron deuteroporphyrin Fe DPBG iron deuteroporphyrin 2,4-bis(glycol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



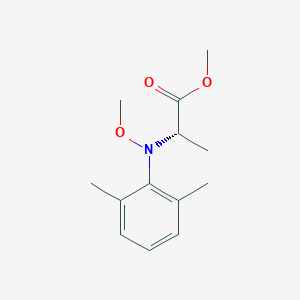

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
